1-((5-Azidopentyl)oxy)-3-methylbenzene
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Overview
Description
1-((5-Azidopentyl)oxy)-3-methylbenzene is an organic compound that features an azide group attached to a pentyl chain, which is further connected to a benzene ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-3-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 3-methylphenol (m-cresol) as the starting material.
Purification: The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-3-methylbenzene undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group readily participates in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The azide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in azide-alkyne cycloaddition reactions.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent for converting azides to amines.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from the reduction of the azide group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-3-methylbenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Employed in the preparation of functionalized polymers and nanoparticles.
Bioconjugation: Utilized in bioorthogonal chemistry for labeling and modifying biomolecules.
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-3-methylbenzene primarily involves its azide group, which can undergo cycloaddition reactions to form triazoles. These reactions are facilitated by copper(I) catalysts and proceed through a concerted mechanism involving the formation of a five-membered ring . The azide group can also be reduced to an amine, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-((5-Azidopentyl)oxy)-2-(benzyloxy)benzene: Similar structure but with an additional benzyloxy group.
1-((5-Azidopentyl)oxy)methylbenzene-4-D: Similar structure but with a deuterium-labeled methyl group.
Uniqueness
1-((5-Azidopentyl)oxy)-3-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications in organic synthesis and materials science.
Properties
IUPAC Name |
1-(5-azidopentoxy)-3-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-11-6-5-7-12(10-11)16-9-4-2-3-8-14-15-13/h5-7,10H,2-4,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGIFNPLBMUAQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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